Azaribine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Activity

Azaribine has shown antiviral properties against a range of viruses, including:

- Herpesviruses: Studies have demonstrated that Azaribine can inhibit the replication of herpes simplex virus (HSV) types 1 and 2, varicella-zoster virus (VZV), and cytomegalovirus (CMV) [].

- Hepatitis B virus (HBV): Research suggests Azaribine may be effective in suppressing HBV replication, potentially offering a therapeutic option for chronic hepatitis B infection [].

Anti-Cancer Properties

Azaribine's ability to disrupt DNA synthesis makes it a potential candidate for cancer treatment. Research has investigated its effectiveness against various cancers, including:

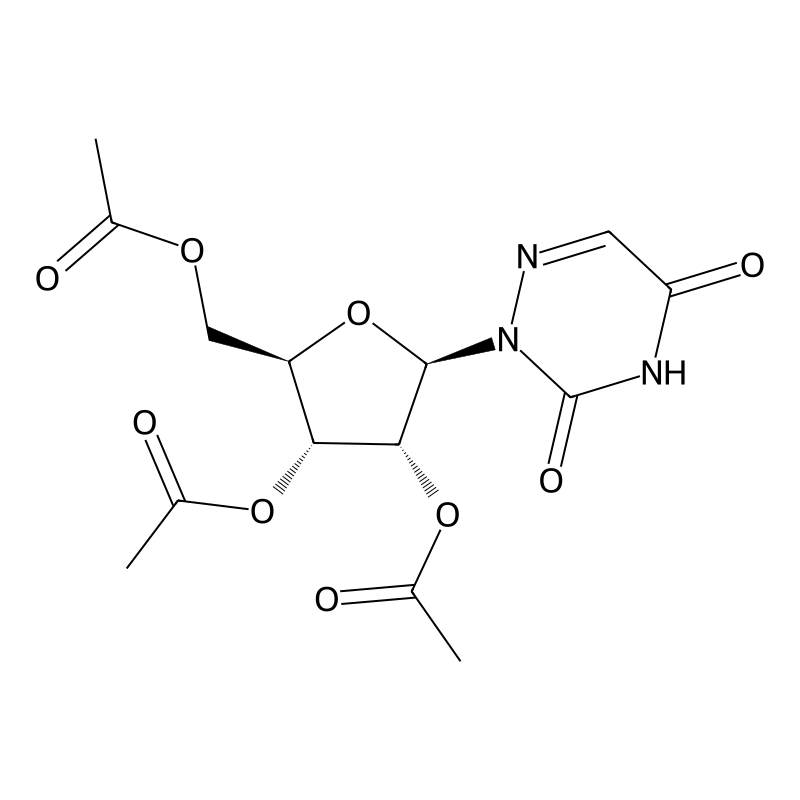

Azaribine, also known as triacetyl-6-azauridine, is a prodrug that is metabolized in the body to the nucleoside analogue 6-azauridine. Its chemical formula is with a molar mass of approximately 371.302 g/mol. Azaribine was initially developed for the treatment of psoriasis and has demonstrated antiviral and anticancer properties. Despite its initial approval, it was withdrawn from clinical use due to toxicity concerns, although research continues into its potential applications against emerging viral diseases .

Once converted to 6-azauridine, Azaribine disrupts cellular processes by interfering with pyrimidine biosynthesis, a crucial step in RNA production []. 6-azauridine gets incorporated into RNA, hindering its proper function and ultimately affecting cell growth and replication []. This mechanism makes Azaribine interesting for both antiviral and anti-cancer applications [, ].

Azaribine undergoes metabolic conversion to 6-azauridine, which then participates in several biochemical pathways. The primary reaction involves the hydrolysis of the acetyl groups, leading to the formation of 6-azauridine, which inhibits de novo pyrimidine biosynthesis. This inhibition occurs through the drug's action on enzymes involved in nucleotide synthesis, thereby affecting RNA and DNA synthesis in rapidly dividing cells .

Azaribine exhibits significant biological activity as an antiviral and anticancer agent. Its active metabolite, 6-azauridine, has been shown to inhibit viral replication in various strains of influenza viruses (A and B) and has potential efficacy against other viral pathogens. Additionally, it acts as an immunosuppressant, making it relevant in the context of certain autoimmune diseases and conditions requiring reduced immune response .

The synthesis of Azaribine typically involves several steps:

- Starting Material: The synthesis begins with uridine or its derivatives.

- Acetylation: The hydroxyl groups on the ribose sugar are acetylated using acetic anhydride or acetyl chloride to yield triacetyl derivatives.

- Formation of Triazine Ring: The triazine ring is introduced through a series of reactions that may involve coupling reactions with appropriate reagents to form the desired triazine structure.

- Purification: The final product is purified through crystallization or chromatography techniques to obtain pure Azaribine .

Azaribine has been explored for various therapeutic applications:

- Psoriasis Treatment: Initially approved for psoriasis management due to its immunosuppressive properties.

- Antiviral Therapy: Investigated as a potential treatment for viral infections, particularly those caused by influenza viruses.

- Cancer Treatment: Research continues into its use as an antitumor agent due to its ability to inhibit nucleic acid synthesis in cancer cells .

Studies have shown that Azaribine interacts with several biological pathways:

- Nucleotide Synthesis: It inhibits enzymes involved in pyrimidine metabolism, leading to reduced availability of nucleotides necessary for DNA and RNA synthesis.

- Viral Replication: Inhibition of viral replication has been observed in vitro, particularly against influenza viruses.

- Drug Interactions: Potential interactions with other immunosuppressive agents and antiviral drugs warrant further investigation to understand their combined effects .

Azaribine shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| 6-Azauridine | Nucleoside analogue | Antiviral/Anticancer | Directly inhibits pyrimidine biosynthesis |

| Cytarabine | Nucleoside analogue | Chemotherapy | Primarily used in cancer treatment |

| Gemcitabine | Nucleoside analogue | Chemotherapy | Effective against pancreatic cancer |

| Ribavirin | Nucleoside analogue | Antiviral | Broad-spectrum antiviral activity |

Azaribine's unique aspect lies in its prodrug nature, allowing it to be metabolized into 6-azauridine, which then exerts its therapeutic effects. This metabolic pathway differentiates it from other nucleoside analogues that do not require such conversion for activity .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

2: Zhou J, Riley CM, Schowen RL. In vitro metabolism studies of the prodrug, 2',3',5'-triacetyl-6-azauridine, utilizing an automated analytical system. J Pharm Biomed Anal. 2001 Dec;26(5-6):701-16. PubMed PMID: 11600283.

3: Zhou J, Shearer EC, Hong J, Riley CM, Schowen RL. Automated analytical systems for drug development studies. V. A system for enzyme kinetic studies. J Pharm Biomed Anal. 1996 Sep;14(12):1691-8. PubMed PMID: 8887716.

4: Riley CM, Mummert MA, Zhou J, Schowen RL, Vander Velde DG, Morton MD, Slavik M. Hydrolysis of the prodrug, 2',3',5'-triacetyl-6-azauridine. Pharm Res. 1995 Sep;12(9):1361-70. PubMed PMID: 8570536.

5: Merkel PA, Letourneau EN, Polisson RP. Investigational agents for rheumatoid arthritis. Rheum Dis Clin North Am. 1995 Aug;21(3):779-96. Review. PubMed PMID: 8619099.

6: Drell W, Welch AD. Azaribine-homocystinemia-thrombosis in historical perspective. Pharmacol Ther. 1989;41(1-2):195-206. Review. PubMed PMID: 2469090.

7: Alper JC, Wiemann MC, Rueckl FS, McDonald CJ, Calabresi P. Rationally designed combination chemotherapy for the treatment of patients with recalcitrant psoriasis. J Am Acad Dermatol. 1985 Oct;13(4):567-77. PubMed PMID: 2416788.

8: Slavik M, Blanc O, Smith KJ, Slavik J. 6-azauridine triacetate induced hyper beta-alaninemia and its decrease by administration of pyridoxine. J Nutr Sci Vitaminol (Tokyo). 1983 Oct;29(5):631-5. PubMed PMID: 6198500.

9: Slavik M, Smith KJ, Blanc O. Decrease of serum pyridoxal phosphate levels and homocystinemia after administration of 6-azauridine triacetate and their prevention by administration of pyridoxine. Biochem Pharmacol. 1982 Dec 15;31(24):4089-92. PubMed PMID: 6186258.

10: McDonald CJ. The uses of systemic chemotherapeutic agents in psoriasis. Pharmacol Ther. 1981;14(1):1-24. Review. PubMed PMID: 7033998.

11: Groth O. [Cytostatic therapy of psoriasis]. Lakartidningen. 1979 Oct 24;76(43):3770-1. Swedish. PubMed PMID: 583353.

12: Raab W, Gmeiner B, Muckenhuber P. Azaribine (triacetyl-6-azauridine) in psoriasis. Screening by in vitro methods. Arch Dermatol Res. 1977 Dec 27;260(3):257-9. PubMed PMID: 203231.

13: Doolittle CH, McDonald CJ, Calabresi P. Pharmacological studies of neurotoxicity in patients with psoriasis treated with azaribine, utilizing high-pressure liquid chromatography. J Lab Clin Med. 1977 Nov;90(5):773-85. PubMed PMID: 578521.

14: Kovach JS. High-resolution chromatography provides the answer to the 15-year-old problem of azaribine toxicity. J Lab Clin Med. 1977 Nov;90(5):771-2. PubMed PMID: 578520.

15: Shupack JL, Grieco AJ, Epstein AM, Sansaricq C, Snyderman SE. Azaribine, homocystinemia, and thrombosis. Arch Dermatol. 1977 Sep;113(9):1301-2. PubMed PMID: 578401.

16: Grieco AJ. Homocystinuria: pathogenetic mechanisms. Am J Med Sci. 1977 Mar-Apr;273(2):120-32. Review. PubMed PMID: 324277.

17: Cornell RC, Milstein HG, Fox RM, Stoughton RB. Anemia of azaribine in the treatment of psoriasis. Arch Dermatol. 1976 Dec;112(12):1717-23. PubMed PMID: 1036874.

18: Bergstresser PR, Schreiber SH, Weinstein GD. Systemic chemotherapy for psoriasis: a national survey. Arch Dermatol. 1976 Jul;112(7):977-81. PubMed PMID: 947151.

19: Moschella SL. Chemotherapy of psoriasis: ten years of experience. Int J Dermatol. 1976 Jun;15(5):373-8. PubMed PMID: 946966.

20: Guidelines for use of azaribine in treatment of psoriasis. Arch Dermatol. 1976 Mar;112(3):388-90. PubMed PMID: 946586.